molecular formula C21H19NO2 B12043586 Methyl 2,6-dip-tolylpyridine-4-carboxylate

Methyl 2,6-dip-tolylpyridine-4-carboxylate

Cat. No.: B12043586
M. Wt: 317.4 g/mol
InChI Key: WQYAJTPCOWXYOU-UHFFFAOYSA-N
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Description

Methyl 2,6-dip-tolylpyridine-4-carboxylate: is an organic compound with the molecular formula C21H19NO2 It is a derivative of pyridine, characterized by the presence of two p-tolyl groups at the 2 and 6 positions, and a methyl ester group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dip-tolylpyridine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dip-tolylpyridine.

    Esterification: The carboxylic acid group at the 4 position of the pyridine ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2,6-dip-tolylpyridine-4-carboxylate can undergo oxidation reactions, particularly at the methyl groups of the p-tolyl substituents, forming carboxylic acids.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the pyridine ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids from the methyl groups.

    Reduction: Formation of alcohols or amines, depending on the specific conditions.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2,6-dip-tolylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Materials Science: It is explored for its use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which Methyl 2,6-dip-tolylpyridine-4-carboxylate exerts its effects depends on its specific application:

    In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.

    In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
  • Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
  • Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the pyridine ring. For example, Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a phenyl group instead of a p-tolyl group at the 2 position.
  • Unique Properties: Methyl 2,6-dip-tolylpyridine-4-carboxylate is unique due to the presence of two p-tolyl groups, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2,6-bis(4-methylphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C21H19NO2/c1-14-4-8-16(9-5-14)19-12-18(21(23)24-3)13-20(22-19)17-10-6-15(2)7-11-17/h4-13H,1-3H3

InChI Key

WQYAJTPCOWXYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC

Origin of Product

United States

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